2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)10-7-8(13(14)15)5-6-9(10)11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIUJTBQHFXCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407582 | |

| Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4750-91-8 | |

| Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide (CAS No. 4750-91-8)

Abstract: This document provides a comprehensive technical overview of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide, a key organic compound with significant applications in research and pharmaceutical development. We will explore its fundamental physicochemical properties, outline its synthetic pathway, delve into its chemical reactivity, and discuss its current and potential applications. This guide is intended for researchers, chemists, and professionals in the drug discovery and development sectors who require a detailed understanding of this versatile molecule. The CAS number for this compound is 4750-91-8.[1][2][3][4]

Compound Identification and Physicochemical Profile

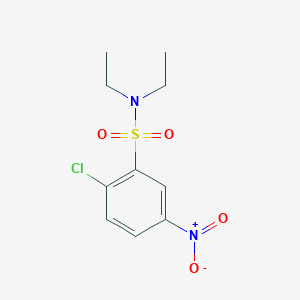

This compound is a substituted aromatic sulfonamide. Its structure is characterized by a benzene ring functionalized with a chloro group, a nitro group, and a diethylsulfonamide moiety.[1] These functional groups dictate its chemical behavior and biological activity.

The core properties of the compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 4750-91-8 | [1][2][3] |

| IUPAC Name | 2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | [1] |

| Molecular Formula | C10H13ClN2O4S | [1][2][4] |

| Molecular Weight | 292.74 g/mol | [1][2] |

| Appearance | Yellow crystalline solid; Off-white to brown solid | [1][4] |

| Melting Point | 78.5 - 79.5 °C | [1][4] |

| Topological Polar Surface Area | 91.6 Ų | [2] |

| Rotatable Bond Count | 4 | [2] |

Chemical Structure Visualization

The 2D structure of the molecule highlights the spatial arrangement of its key functional groups.

Caption: General synthetic pathway for the target compound.

Protocol Insights

-

Nitration: The initial step involves the nitration of a suitable benzenesulfonamide starting material to introduce the nitro group. The strong electron-withdrawing nature of the sulfonamide group directs the incoming nitro group primarily to the meta-position.

-

Chlorination: Following nitration, a chlorination reaction introduces the chlorine atom. The specific position is governed by the directing effects of both the sulfonamide and the newly added nitro group.

-

Alkylation: The final step is the N-alkylation of the sulfonamide nitrogen with diethylamine to yield this compound. [1] This sequence is a robust method for producing the desired isomer with high purity. [1]

Chemical Reactivity and Mechanistic Profile

The utility of this compound as a research chemical and building block stems from its distinct reactive sites. The interplay between the electron-withdrawing nitro and sulfonyl groups and the displaceable chloro group defines its reactivity.

Key Reactions

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, positioned ortho to the powerful electron-withdrawing sulfonyl group, is activated towards nucleophilic attack. This makes it a valuable substrate for synthesizing a variety of derivatives by displacing the chloride with other functional groups (e.g., amines, alkoxides).

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH2) using standard reducing agents (e.g., Sn/HCl, H2/Pd-C). This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can serve as a precursor for synthesizing amides, ureas, and other structures with potential biological activity.

-

Acid-Base Chemistry: The sulfonamide group itself is weakly acidic and can participate in proton transfer reactions. [1]

Reactivity Hotspot Diagram

Caption: Key reactive sites on the molecule.

Applications in Scientific Research and Development

This compound is not an end-product therapeutic but serves as a crucial intermediate and research tool. [1]Its applications are primarily concentrated in synthetic chemistry and early-stage drug discovery.

Use as a Chemical Intermediate

The compound is an important intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals. [5]The ability to selectively modify the chloro and nitro groups allows for the construction of diverse molecular scaffolds. For example, the related compound 5-nitro-2-chlorobenzenesulfonyl chloride is a key intermediate for acid dyes. [5]

Role in Drug Discovery and Chemical Biology

-

Proteomics and Biochemical Assays: It is utilized as a reagent in research settings, including proteomics. [1]Its specific structure may allow it to act as a probe or labeling agent for certain proteins.

-

Antimicrobial Research: The molecule has been investigated for its biological activity, particularly as a potential antimicrobial agent against specific bacterial strains. [1]The broader class of chloro-nitro aromatic compounds, including derivatives of 2-chloro-5-nitrobenzoic acid, has shown promise as next-generation antibacterials, with activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). [6][7]* Metabolic Pathway Interaction: Studies indicate that this compound can bind to proteins involved in metabolic pathways. [1]This interaction can influence enzymatic activities, making it a compound of interest for pharmacological studies aimed at modulating cellular responses. [1]

Safety and Handling Considerations

As with any laboratory chemical, proper safety protocols must be observed. The hazards associated with this compound can be inferred from its constituent functional groups.

-

Sulfonamides: This class of compounds is known to cause allergic reactions in susceptible individuals. [1]* Chlorinated Nitroaromatics: These compounds are often toxic and may have carcinogenic potential. [1] Users should consult the specific Safety Data Sheet (SDS) provided by the supplier before handling. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS No. 4750-91-8) is a well-characterized organic compound with significant value in synthetic chemistry and biomedical research. Its defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable building block for creating novel molecules. Its demonstrated biological activity, particularly in the antimicrobial sphere, underscores its potential as a scaffold for future drug development efforts. This guide provides the foundational knowledge necessary for researchers to effectively and safely utilize this compound in their work.

References

-

Benzenesulfonamide, 2-chloro-N,N-dimethyl-5-nitro- - LookChem. [Link]

-

This compound Suppliers - LookChem. [Link]

-

2-Chloro-5-nitrobenzenesulfonamide - PubChem. [Link]

- Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide - Google P

- Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google P

-

Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b]t[1][3]hiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity - JOCPR. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. [Link]

Sources

- 1. Buy this compound | 4750-91-8 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. 4750-91-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide molecular weight

An In-Depth Technical Guide to 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

Introduction

This compound is a synthetic organic compound featuring a multi-substituted benzene ring. Its structure is characterized by the presence of a sulfonamide group with two ethyl substituents on the nitrogen, a chloro group, and a nitro group. This combination of functional groups makes it a compound of significant interest in medicinal chemistry and organic synthesis. The presence of the sulfonamide moiety, a well-known pharmacophore, suggests potential biological activity, while the chlorinated and nitrated aromatic ring provides reactive sites for further chemical modification.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the physicochemical properties, a validated synthesis protocol with mechanistic insights, potential applications, and essential safety and handling procedures for this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its application in experimental design, including solubility testing, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃ClN₂O₄S | [1][2][3] |

| Molecular Weight | 292.74 g/mol | [1][2][3] |

| CAS Number | 4750-91-8 | [1][2][4] |

| IUPAC Name | 2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 78.5 - 79.5 °C | [1] |

| Topological Polar Surface Area | 91.6 Ų | [3] |

| XLogP3 | 2.3 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 4 | [3] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a multi-step process involving standard organic transformations. The general strategy involves the nitration of a suitable benzenesulfonamide precursor, followed by chlorination and finally alkylation.[1] An efficient and logical pathway is outlined below.

Proposed Synthesis Workflow

The following diagram illustrates a common synthetic route, starting from 2-chloro-5-nitrobenzenesulfonyl chloride, which is a commercially available or readily synthesized intermediate. This approach simplifies the process by introducing the chloro and nitro groups at an early stage.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis via the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with diethylamine.

Materials:

-

2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq)

-

Diethylamine (2.2 eq)

-

Pyridine (as solvent and base) or Dichloromethane (DCM) as solvent with Triethylamine (2.5 eq) as base

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagents: Slowly add triethylamine (2.5 eq) to the cooled solution, followed by the dropwise addition of diethylamine (2.2 eq). The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a yellow solid, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure this compound.

Rationale and Mechanistic Insights

The core of this synthesis is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride.

-

Causality of Reagent Choice: Diethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Triethylamine or pyridine serves as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the diethylamine nucleophile, which would render it unreactive, thereby driving the reaction to completion.

-

Self-Validation: The protocol is self-validating through the work-up process. The acid wash removes excess amines (diethylamine and triethylamine), while the bicarbonate wash removes any residual acidic impurities. The final purity is confirmed by analytical methods such as NMR spectroscopy and melting point determination, which should match the values reported in the literature.[1]

Applications in Research and Development

The unique combination of functional groups in this compound makes it a valuable molecule in several scientific domains.

-

Pharmaceutical Development: As a sulfonamide derivative, it is investigated for potential antimicrobial properties.[1] Its structure allows for interaction with biological targets, particularly proteins involved in metabolic pathways, making it a candidate for further pharmacological studies.[1]

-

Synthetic Intermediate: It serves as a versatile building block in organic synthesis. The nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom on the aromatic ring can be displaced via nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. This makes it a key intermediate for creating more complex molecules for agrochemicals, dyes, and pharmaceuticals.[4][5]

-

Research Reagent: In laboratory settings, it is used as a reagent in proteomics and various biochemical assays where its specific reactivity or structure is leveraged for probing biological systems.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The hazards are associated with its chemical class.

-

Potential Hazards:

-

Sulfonamides: Can cause allergic reactions in susceptible individuals.[1]

-

Chlorinated Nitroaromatics: This class of compounds can be toxic and may have carcinogenic potential.[1]

-

Skin and Eye Irritation: Similar compounds are known to cause serious eye irritation and may cause an allergic skin reaction.[6]

-

-

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Conclusion

This compound, with a molecular weight of 292.74 g/mol , is more than a simple chemical entity. It is a strategically designed molecule with significant potential as a research tool, a building block for complex synthesis, and a lead compound in drug discovery. Its well-defined physicochemical properties and established synthetic routes provide a solid foundation for its application. Adherence to rigorous safety protocols is paramount for its handling. This guide provides the necessary technical information for scientists to confidently and safely utilize this versatile compound in their research and development endeavors.

References

-

Title: CAS No.4750-91-8, this compound Suppliers Source: LookChem URL: [Link]

-

Title: 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 Source: PubChem URL: [Link]

- Title: Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide Source: Google Patents URL

- Title: Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride Source: Google Patents URL

Sources

- 1. Buy this compound | 4750-91-8 [smolecule.com]

- 2. 4750-91-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core structure with chloro, nitro, and diethylamino functionalities.[1][2] This unique combination of functional groups imparts a range of chemical properties that make it a molecule of significant interest in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitro and chloro groups, coupled with the reactivity of the sulfonyl chloride precursor, positions this compound as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its potential applications.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H13ClN2O4S | [1][4] |

| Molecular Weight | 292.74 g/mol | [1] |

| Melting Point | 78.5-79.5 °C | [1] |

| Appearance | Yellow crystalline solid | [1] |

| CAS Number | 4750-91-8 | [1] |

| IUPAC Name | 2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | [1] |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl groups. The aromatic protons, influenced by the electron-withdrawing chloro and nitro groups, would appear in the downfield region. The protons of the ethyl groups would exhibit a quartet and a triplet pattern due to spin-spin coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with those directly attached to the electron-withdrawing groups shifted downfield. The two carbons of the ethyl groups would appear in the upfield region.

IR (Infrared) Spectroscopy: The IR spectrum is predicted to show strong absorption bands characteristic of the functional groups present. Key expected vibrational frequencies include:

-

NO₂ asymmetric and symmetric stretching: Around 1530 cm⁻¹ and 1350 cm⁻¹ respectively.

-

S=O stretching (sulfonamide): Two bands around 1350 cm⁻¹ and 1160 cm⁻¹.

-

C-Cl stretching: Around 740 cm⁻¹.

-

Aromatic C=C stretching: Around 1600 cm⁻¹ and 1475 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 292.74. Fragmentation patterns would likely involve the loss of the ethyl groups, the nitro group, and the sulfonyl group.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the chlorosulfonation of p-chloronitrobenzene, followed by the reaction of the resulting sulfonyl chloride with diethylamine.[1][5][6]

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride

This procedure is adapted from established methods for the synthesis of substituted benzenesulfonyl chlorides.[5][6]

Materials:

-

p-Chloronitrobenzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Oleum (fuming sulfuric acid)

-

Ice

Procedure:

-

In a fume hood, carefully add p-chloronitrobenzene (1.0 mol) to a stirred solution of oleum (2-10% SO₃) at a controlled temperature.

-

Slowly add chlorosulfonic acid (5.0 mol) to the mixture, maintaining the temperature between 40-120°C.

-

Alternatively, thionyl chloride (2-10 mol) can be used as the chlorinating agent.[7]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The precipitated 2-chloro-5-nitrobenzenesulfonyl chloride is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent like carbon tetrachloride.[6]

Step 2: Synthesis of this compound

Materials:

-

2-Chloro-5-nitrobenzenesulfonyl chloride

-

Diethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Triethylamine (or other suitable base)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

In a separate flask, prepare a solution of diethylamine (2.2 eq) and triethylamine (1.1 eq) in the same anhydrous solvent.

-

Add the diethylamine solution dropwise to the stirred solution of the sulfonyl chloride at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction mixture is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed successively with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the electrophilic nature of the aromatic ring, which is highly activated towards nucleophilic aromatic substitution (SNAr).[8] The presence of two strong electron-withdrawing groups, the nitro group and the chloro group, in ortho and para positions to each other, significantly lowers the electron density of the benzene ring, making it susceptible to attack by nucleophiles.[8][9]

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).

The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge in this complex is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. In the second, faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing effects of the adjacent nitro and sulfonamide groups. This high reactivity allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of substituted benzenesulfonamide derivatives.

Another key reactive site is the nitro group, which can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation opens up further avenues for derivatization, for example, through diazotization and subsequent Sandmeyer reactions.

Potential Applications

While specific biological activity data for this compound is limited, the benzenesulfonamide scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[1]

-

Antimicrobial Agents: Sulfonamide-based drugs were among the first effective antimicrobials and continue to be a source of new drug candidates. The presence of the chloro and nitro groups on the aromatic ring could modulate the antimicrobial activity.[3]

-

Enzyme Inhibitors: Benzenesulfonamides are known to be potent inhibitors of various enzymes, including carbonic anhydrases and kinases. The specific substitution pattern of this compound could confer selectivity towards certain enzyme targets.

-

Intermediate in Organic Synthesis: Due to its reactivity, this compound serves as a valuable building block for the synthesis of more complex molecules, including potential drug candidates and functional materials.[1] Its utility as a reagent in proteomics and other biochemical assays has also been suggested.[1]

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Known Hazards of Related Compounds:

-

Sulfonamides: Can cause allergic reactions in susceptible individuals.[1]

-

Chlorinated Nitroaromatics: These compounds are often toxic and may have carcinogenic potential.[1][10] They can cause skin and eye irritation.[10] Inhalation or ingestion should be avoided. Aromatic nitro compounds, in general, can lead to methemoglobinemia, characterized by cyanosis.[10]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth and seek immediate medical attention.

A specific Material Safety Data Sheet (MSDS) should be consulted for detailed safety and handling information. In its absence, the compound should be treated as hazardous.

Conclusion

This compound is a multifaceted compound with significant potential in synthetic and medicinal chemistry. Its well-defined chemical properties, accessible synthetic route, and predictable reactivity make it an attractive starting material for the development of novel compounds with diverse applications. Further research into its biological activities is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers and scientists working with this compound, emphasizing both its utility and the necessary safety precautions.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 17, 2026, from [Link]

- Organic Preparations and Procedures International. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. 37(6).

- Google Patents. (n.d.). CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.

-

SciSpace. (n.d.). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.

- Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved January 17, 2026, from [Link]

-

Taylor & Francis Online. (2025). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved January 17, 2026, from [Link]

-

PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved January 17, 2026, from [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved January 17, 2026, from [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). EP0289847A1 - Preparation of 2-Chloro-5-nitro- and 4-Chloro-3-nitrobenzene-sulfonyl chloride.

- Google Patents. (n.d.). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.

-

NIST WebBook. (n.d.). Benzenamine, 2-chloro-5-nitro-. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. Retrieved January 17, 2026, from [Link]

-

LookChem. (n.d.). CAS No.4750-91-8,this compound Suppliers. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (n.d.). N′-[(E)-2-Chloro-5-nitrobenzylidene]-2-nitrobenzohydrazide. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide - Optional[13C NMR] - Chemical. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved January 17, 2026, from [Link]

Sources

- 1. Buy this compound | 4750-91-8 [smolecule.com]

- 2. CAS No.4750-91-8,this compound Suppliers [lookchem.com]

- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 7. EP0289847A1 - Preparation of 2-Chloro-5-nitro- and 4-Chloro-3-nitrobenzene-sulfonyl chloride - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide, a valuable nitroaromatic sulfonamide derivative. With applications in medicinal chemistry and as a versatile chemical intermediate, a robust and reproducible synthetic pathway is of significant interest to researchers in drug discovery and organic synthesis.[1] This document details a reliable two-step synthesis commencing from 1-chloro-4-nitrobenzene. The initial step involves an electrophilic aromatic substitution to yield the key intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride. The subsequent step is a nucleophilic substitution with diethylamine to afford the target compound. This guide provides a thorough examination of the reaction mechanisms, detailed, replicable experimental protocols, and a comprehensive discussion of process control and safety considerations. All procedural and mechanistic claims are supported by authoritative references to ensure scientific integrity and practical utility for laboratory professionals.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₀H₁₃ClN₂O₄S, Molecular Weight: 292.74 g/mol ) is a substituted aromatic sulfonamide.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, and the presence of nitro and chloro substituents on the aromatic ring provides reactive handles for further chemical elaboration, making it a useful building block for creating diverse molecular libraries.[1] Its biological activity has been explored, particularly concerning potential antimicrobial applications.[1]

The synthetic strategy outlined herein is designed for efficiency and high purity, proceeding through a stable, isolable sulfonyl chloride intermediate. This two-step approach offers excellent control over the final substitution pattern on the benzene ring.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals a logical pathway. The sulfonamide bond can be disconnected to reveal the key electrophile, 2-chloro-5-nitrobenzenesulfonyl chloride, and the nucleophile, diethylamine. The sulfonyl chloride itself can be traced back to the commercially available starting material, 1-chloro-4-nitrobenzene, via a chlorosulfonation reaction.

Synthetic Pathway: Mechanism and Rationale

The synthesis is logically divided into two primary stages: the formation of the sulfonyl chloride intermediate and the subsequent amidation to form the final product.

Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride

This transformation is achieved via an electrophilic aromatic substitution (EAS) reaction, specifically chlorosulfonation.

-

Reaction: 1-Chloro-4-nitrobenzene reacts with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride, to yield 2-chloro-5-nitrobenzenesulfonyl chloride.

-

Mechanism: The reaction proceeds through the generation of a potent electrophile, the chlorosulfonium cation (SO₂Cl⁺), from chlorosulfonic acid.[2] The electron-rich aromatic ring of 1-chloro-4-nitrobenzene attacks this electrophile. The directing effects of the substituents are critical: the chloro group is an ortho, para-director, while the nitro group is a strong deactivating meta-director. The incoming electrophile is therefore directed to the position ortho to the chlorine and meta to the nitro group, resulting in the desired 2-substituted product.

-

Causality of Experimental Choices:

-

Reagents: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. Its use in excess ensures the complete conversion of the starting material. Thionyl chloride can be used as a co-reagent to facilitate the conversion of the initially formed sulfonic acid to the desired sulfonyl chloride.

-

Temperature Control: The reaction is typically heated to temperatures between 100-130°C to overcome the activation energy required for the substitution on a deactivated aromatic ring.

-

Work-up: The reaction mixture is carefully poured onto crushed ice. This procedure serves two purposes: it quenches any remaining reactive reagents and precipitates the solid organic product, which is largely insoluble in the aqueous acidic medium, allowing for its isolation by filtration.

-

Step 2: Synthesis of this compound

This step involves the formation of the sulfonamide bond through a nucleophilic substitution reaction.

-

Reaction: 2-chloro-5-nitrobenzenesulfonyl chloride is reacted with diethylamine to yield the final product.

-

Mechanism: The nitrogen atom of diethylamine, with its lone pair of electrons, acts as a nucleophile. It attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and the elimination of a proton from the nitrogen atom, resulting in the stable N,N-disubstituted sulfonamide.

-

Causality of Experimental Choices:

-

Stoichiometry and Base: The reaction produces hydrochloric acid (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, at least two equivalents of diethylamine are typically used—one to act as the nucleophile and the second to act as a base. Alternatively, one equivalent of diethylamine can be used in the presence of another non-nucleophilic base, such as triethylamine or an inorganic base like sodium hydroxide.

-

Solvent: The choice of solvent depends on the base used. If an amine base like triethylamine is used, aprotic solvents such as dichloromethane or acetonitrile are suitable. If an inorganic base like NaOH is used, an aqueous or biphasic system can be employed effectively.

-

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride

This protocol is adapted from established industrial methods and requires stringent safety precautions.

Materials and Equipment:

-

1-Chloro-4-nitrobenzene

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber (for HCl and SO₂ fumes)

-

Heating mantle with temperature control

-

Large beaker with crushed ice

-

Büchner funnel and vacuum flask

Procedure:

-

To a stirred solution of 1.0 mole of 1-chloro-4-nitrobenzene in the reaction flask, carefully add 4.0 to 5.0 moles of chlorosulfonic acid via the dropping funnel. The addition should be controlled to manage the initial exotherm.

-

After the initial addition, begin heating the mixture. Add 1.0 to 2.0 moles of thionyl chloride dropwise at a temperature of 45-50°C.

-

Once the addition of thionyl chloride is complete, slowly heat the reaction mixture to 100-110°C and maintain this temperature for 2-3 hours, or until the evolution of HCl gas subsides.

-

Allow the reaction mixture to cool to room temperature.

-

In a separate, large vessel, prepare a slurry of crushed ice and water.

-

Under vigorous stirring, slowly and carefully pour the reaction mixture onto the ice-water slurry. The internal temperature should be maintained below 15°C.

-

The solid product, 2-chloro-5-nitrobenzenesulfonyl chloride, will precipitate.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

The resulting moist product can be dried in a vacuum oven. The crude product is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on standard sulfonamide formation reactions.

Materials and Equipment:

-

2-Chloro-5-nitrobenzenesulfonyl chloride

-

Diethylamine ((C₂H₅)₂NH)

-

Triethylamine (Et₃N) or 1M Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) (if using triethylamine)

-

Round-bottom flask with magnetic stirring

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure (Using Triethylamine as Base):

-

Dissolve 1.0 mole of 2-chloro-5-nitrobenzenesulfonyl chloride in dichloromethane in a round-bottom flask and cool the solution to 0-5°C in an ice bath.

-

In a separate flask, prepare a solution of 1.1 moles of diethylamine and 1.2 moles of triethylamine in dichloromethane.

-

Add the diethylamine/triethylamine solution dropwise to the stirred sulfonyl chloride solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a yellow crystalline solid.[1]

Data Presentation and Characterization

Table 1: Summary of Reactants and Conditions

| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Temperature (°C) | Typical Yield |

| 1 | 1-Chloro-4-nitrobenzene | Chlorosulfonic acid, Thionyl chloride | 1 : 4-5 : 1-2 | 100 - 110 | ~90% |

| 2 | 2-Chloro-5-nitrobenzenesulfonyl chloride | Diethylamine, Triethylamine | 1 : 1.1 : 1.2 | 0 to RT | >90% |

Characterization Data

Intermediate: 2-Chloro-5-nitrobenzenesulfonyl chloride

-

Appearance: Off-white to pale yellow solid

-

Melting Point: 88-90°C

-

¹H NMR (DMSO-d₆, 500 MHz): δ 8.61 (d, J=3Hz, 1H), 8.16 (dd, J₁=9Hz, J₂=3Hz, 1H), 7.70 (d, J=9Hz, 1H)

Final Product: this compound

-

Appearance: Yellow crystalline solid[1]

-

Melting Point: 78.5-79.5°C[1]

-

Molecular Weight: 292.74 g/mol [1]

-

Predicted ¹H NMR (CDCl₃, 400 MHz): δ 8.5-8.3 (d, 1H, Ar-H), 8.2-8.0 (dd, 1H, Ar-H), 7.6-7.4 (d, 1H, Ar-H), 3.4-3.2 (q, 4H, -N(CH₂CH₃)₂), 1.2-1.0 (t, 6H, -N(CH₂CH₃)₂)

-

Predicted ¹³C NMR (CDCl₃, 100 MHz): δ ~148 (C-NO₂), ~142 (C-SO₂), ~138 (C-Cl), ~130 (Ar-CH), ~128 (Ar-CH), ~122 (Ar-CH), ~43 (-NCH₂), ~14 (-CH₃)

-

Expected IR (KBr, cm⁻¹): ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1340 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch)

Process Workflow Visualization

The overall synthetic pathway is illustrated in the following diagram.

Caption: Workflow for the two-step synthesis of the target compound.

Safety Considerations

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride gas. All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, is mandatory.

-

Thionyl chloride is also corrosive, toxic, and reacts with moisture. It releases SO₂ and HCl gases, which are severe respiratory irritants. Handle with the same precautions as chlorosulfonic acid.

-

Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

The quenching of the chlorosulfonation reaction on ice is highly exothermic and releases large volumes of gas. The addition must be performed slowly and with efficient stirring to control the rate of reaction and prevent dangerous pressure buildup.

Conclusion

The synthesis of this compound can be reliably achieved in high yield via a two-step process starting from 1-chloro-4-nitrobenzene. The key to a successful synthesis lies in the controlled execution of the chlorosulfonation reaction to form the essential sulfonyl chloride intermediate and the subsequent clean conversion to the final sulfonamide. The protocols and data presented in this guide provide a solid foundation for researchers to produce this valuable compound for further investigation and application in chemical and pharmaceutical development.

References

- Google Patents. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.

- Google Patents. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.

-

Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. Available at: [Link]

-

Vedantu. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Available at: [Link]

-

RSC Advances. . Available at: [Link] (Note: This is a representative example of general amide synthesis conditions).

Sources

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

The landscape of medicinal chemistry is replete with molecular scaffolds that hold immense, yet often untapped, therapeutic potential. 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide belongs to this intriguing category of compounds. While its structural congeners within the benzenesulfonamide family have been extensively studied and developed into a wide array of therapeutic agents, this specific molecule remains largely uncharacterized in the scientific literature. This guide, therefore, serves as both a summary of the known chemical properties of this compound and, more importantly, a forward-looking roadmap for its potential biological evaluation. By drawing parallels with structurally related compounds, we will illuminate the most promising avenues of investigation and provide the technical framework for researchers to unlock its latent biological activities.

Molecular Profile and Synthesis

This compound is a synthetic organic compound with the molecular formula C₁₀H₁₃ClN₂O₄S and a molecular weight of 292.74 g/mol [1]. Its structure is characterized by a central benzene ring substituted with a chloro group at the 2-position, a nitro group at the 5-position, and a diethylsulfonamide moiety. The presence of the electron-withdrawing nitro and chloro groups, combined with the sulfonamide functional group, suggests a rich chemical reactivity and the potential for diverse biological interactions[1].

The synthesis of this compound is typically achieved through a multi-step process involving standard organic chemistry transformations[1]:

-

Nitration: The synthesis often commences with the nitration of a suitable benzenesulfonamide precursor to introduce the nitro group onto the aromatic ring.

-

Chlorination: A subsequent chlorination step introduces the chlorine atom at the desired position.

-

Alkylation: The final step involves the alkylation of the sulfonamide nitrogen with two ethyl groups, typically using diethylamine, to yield the target compound[1].

The precise reaction conditions and choice of starting materials can be optimized to ensure high purity and yield of the final product.

Postulated Biological Activities and Mechanistic Insights

While direct biological data for this compound is scarce, the extensive research on related nitrobenzenesulfonamide and chloro-substituted aromatic compounds provides a strong basis for postulating its potential biological activities.

Antimicrobial Potential

The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents, and numerous derivatives have demonstrated potent antibacterial and antifungal properties. Furthermore, studies on related chloro-nitro aromatic compounds have revealed significant antimicrobial efficacy[2][3]. It is therefore highly probable that this compound exhibits antimicrobial activity.

Postulated Mechanism of Action: The antimicrobial action of sulfonamides generally involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The nitroaromatic moiety may also contribute to its antimicrobial effects through the generation of reactive oxygen species (ROS) upon bioreduction within the microbial cell, leading to oxidative stress and cellular damage.

Enzyme Inhibition

Benzenesulfonamide derivatives are renowned for their ability to inhibit a variety of enzymes, with carbonic anhydrases and kinases being prominent targets. The specific substitution pattern of this compound may confer selectivity towards certain enzyme isoforms.

Potential Enzyme Targets:

-

Carbonic Anhydrases (CAs): These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.

-

Kinases: As key regulators of cellular signaling pathways, kinases are attractive targets for the development of anticancer and anti-inflammatory drugs.

-

Other Metabolic Enzymes: The compound's structure suggests potential interactions with proteins involved in various metabolic pathways[1].

A Proposed Framework for Experimental Evaluation

To systematically investigate the biological activity of this compound, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

Preliminary Cytotoxicity Assessment

Prior to evaluating specific biological activities, it is crucial to determine the compound's general cytotoxicity to establish a safe therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate mammalian cells (e.g., HEK293 for normal cells and a panel of cancer cell lines like HeLa, HCT-116, and MCF-7) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Screening

The potential of this compound as an antimicrobial agent can be assessed using standard broth microdilution or agar diffusion methods.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Compound Preparation: Prepare a serial two-fold dilution of this compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays

Based on the activities of related compounds, initial enzyme inhibition screening should focus on carbonic anhydrases.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate: Use purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) and a suitable substrate such as 4-nitrophenyl acetate (NPA).

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the CA enzyme, buffer, and various concentrations of this compound.

-

Initiation of Reaction: Add the substrate (NPA) to initiate the enzymatic reaction.

-

Absorbance Measurement: Monitor the formation of the product, 4-nitrophenol, by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation and Visualization

For clarity and comparative analysis, all quantitative data should be summarized in a structured table.

| Assay Type | Target/Organism | Metric | Result |

| Cytotoxicity | HEK293 | IC₅₀ (µM) | To be determined |

| Antimicrobial | S. aureus | MIC (µg/mL) | To be determined |

| Antimicrobial | E. coli | MIC (µg/mL) | To be determined |

| Enzyme Inhibition | hCA II | IC₅₀ (nM) | To be determined |

| Enzyme Inhibition | hCA IX | IC₅₀ (nM) | To be determined |

Diagrams for Conceptual Understanding:

Caption: A proposed workflow for the biological evaluation of the target compound.

Concluding Remarks and Future Directions

This compound represents a compelling yet understudied molecule at the intersection of several biologically active chemical classes. The structural motifs present in this compound strongly suggest a high probability of discovering novel antimicrobial and enzyme-inhibitory activities. This guide has outlined a rational and systematic approach for the initial biological characterization of this compound. The successful execution of these proposed studies will not only elucidate the therapeutic potential of this compound but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry. Future research should focus on a comprehensive screening against a wider panel of microbial strains and enzymes, followed by in-depth mechanistic studies and potential lead optimization for any confirmed biological activities.

References

- This compound - Smolecule.

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

Sources

- 1. Buy this compound | 4750-91-8 [smolecule.com]

- 2. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Solubility for a Key Chemical Moiety

An In-depth Technical Guide to the Solubility of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

This compound is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive chloro-group, a nitro-group, and a diethylsulfonamide moiety, suggests potential applications as a synthetic intermediate or a biologically active agent. For researchers in drug development and chemical synthesis, understanding the solubility of this compound is not a mere formality; it is a critical parameter that governs its utility, bioavailability, formulation, and reaction kinetics.

Poor aqueous solubility is a primary cause of low oral bioavailability for many potential drug candidates.[1] Therefore, accurately characterizing the solubility profile of this compound in various solvents—from aqueous buffers to organic media—is a foundational step in its journey from the laboratory bench to potential application. This guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of this compound, grounded in established scientific principles and robust experimental protocols.

Part 1: The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) determines whether the process is spontaneous.[2]

1.1. Thermodynamics of Dissolution

The process can be conceptually broken down into three steps:[3]

-

Solute-Solute Bond Breaking: Energy is required to overcome the lattice energy of the solid crystal (ΔH_lattice, endothermic).

-

Solvent-Solvent Bond Breaking: Energy is needed to create a cavity in the solvent for the solute molecule (ΔH_cavity, endothermic).

-

Solute-Solvent Bond Formation: Energy is released when the solute molecule is solvated by the solvent molecules (ΔH_solvation, exothermic).

The overall enthalpy of solution (ΔH_sol) is the sum of these enthalpy changes. The process is also accompanied by a change in entropy (ΔS_sol), which typically favors dissolution as the ordered crystal lattice is broken down into a more disordered solution.[4] The Gibbs free energy of dissolution is given by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

A negative ΔG_sol indicates a spontaneous, thermodynamically favorable dissolution process.[2]

1.2. The Hildebrand Solubility Parameter

A powerful predictive tool, particularly for nonpolar substances, is the Hildebrand solubility parameter (δ).[5][6] It is defined as the square root of the cohesive energy density (CED), which is the energy needed to separate molecules from one another.[7]

δ = (CED)¹ᐟ² = ((ΔH_v - RT) / V_m)¹ᐟ²

Where ΔH_v is the heat of vaporization, R is the ideal gas constant, T is the temperature, and V_m is the molar volume. The core principle is that "like dissolves like"; substances with similar Hildebrand solubility parameters are more likely to be miscible.[5][8] While highly effective for many systems, this approach has limitations, especially for systems with strong polar or hydrogen-bonding interactions.[5] For sulfonamides, a more nuanced "extended Hildebrand solubility approach" may be necessary to account for specific solute-solvent interactions.[9]

1.3. Factors Influencing Sulfonamide Solubility

Several factors can significantly impact the solubility of this compound:

-

Solvent Polarity: The presence of both polar (nitro, sulfonamide) and non-polar (diethyl, aromatic ring) groups means its solubility will vary significantly across solvents of different polarities.

-

Temperature: For most solids, solubility increases with temperature, as the endothermic process of breaking the crystal lattice is favored. However, this relationship must be determined empirically.

-

pH of the Medium: The sulfonamide group can act as a weak acid.[10] In aqueous solutions, changes in pH will affect its ionization state. The ionized form is generally much more water-soluble than the neutral form.

-

Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility.

Part 2: Experimental Determination of Solubility

2.1. The Isothermal Shake-Flask Method

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the rate of dissolution equals the rate of precipitation, and the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured to determine its solubility.[11]

Mandatory Visualization: Experimental Workflow

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Solubility Parameters-- [cool.culturalheritage.org]

- 8. matlantis.com [matlantis.com]

- 9. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability Profiling of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

This guide provides a comprehensive framework for assessing the chemical stability of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is essential for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which governs stability testing.[1][2][3][4][5]

Introduction: The Imperative of Stability Testing

The chemical stability of a synthetic intermediate like this compound is a critical quality attribute. Degradation can lead to the formation of impurities that may be carried through the synthetic process, potentially compromising the final API's purity, safety, and efficacy. Stability testing provides crucial evidence on how the molecule's quality changes over time under the influence of environmental factors such as temperature, humidity, and light.[4] This guide details the necessary forced degradation, analytical method development, and long-term stability protocols to establish a comprehensive stability profile.

Physicochemical Properties and Predicted Liabilities

Understanding the inherent properties of the molecule is the first step in designing a rational stability study.

Structure: this compound Molecular Formula: C₁₀H₁₃ClN₂O₄S[6] Molecular Weight: 292.74 g/mol [6]

Structural Analysis of Potential Instabilities:

-

Sulfonamide Group: This functional group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could cleave the S-N bond.

-

Nitroaromatic System: The electron-withdrawing nitro group can influence the reactivity of the aromatic ring. Nitro groups themselves can be susceptible to reduction.

-

Chloro Substituent: The chlorine atom on the aromatic ring is a potential site for nucleophilic substitution, although the ring is deactivated by the sulfonyl and nitro groups.

Overall Stability Study Workflow

A robust stability program is a multi-stage process. It begins with aggressive stress testing to rapidly identify degradation pathways and culminates in long-term studies that establish a re-test period.

Caption: Overall workflow for the stability assessment of a chemical intermediate.

Phase 1: Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample under conditions more severe than accelerated testing.[7] This helps to elucidate degradation pathways and is essential for developing a stability-indicating analytical method that can separate the parent compound from all potential degradation products.[8]

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile (ACN).

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL of the relevant solvent, e.g., water or methanol) for each condition.

-

Execution:

-

Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

-

Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in a calibrated oven at 105°C for 48 hours. Separately, heat a stock solution (in ACN) at 60°C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in ACN) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil.

-

-

Sample Finalization: After the specified time, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to a final target concentration of ~50 µg/mL for analysis.

Caption: Parallel workflow for the forced degradation of the target compound.

Based on the molecule's structure, the primary degradation pathway under hydrolytic conditions is likely the cleavage of the sulfonamide bond. This would yield 2-chloro-5-nitrobenzenesulfonic acid and diethylamine.

Phase 2: Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[9][10]

Objective: To develop an HPLC method capable of separating this compound from all degradation products generated during stress testing.

Initial HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 270 nm[10]

-

Injection Volume: 10 µL

Method Validation (as per ICH Q2(R1)): The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

-

Specificity: Analyze all forced degradation samples. The method is specific if the principal peak is free from co-elution with any degradation products (assessed via peak purity analysis using a photodiode array detector).

-

Linearity: Prepare standard solutions at a minimum of five concentrations (e.g., 10-100 µg/mL). A correlation coefficient (r²) of >0.999 is required.

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound at three levels (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98.0-102.0%.

-

Precision:

-

Repeatability: Analyze six replicate preparations at 100% of the target concentration. The relative standard deviation (RSD) should be ≤2.0%.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should meet the same criteria.

-

Phase 3: Formal Stability Studies

Formal stability studies provide the data to establish a re-test period for the intermediate.[2] The protocol involves storing samples of the material under defined conditions for specific durations.[5]

Batches: A minimum of three primary batches should be placed on stability.[5] Storage Conditions (as per ICH Q1A):

Testing Schedule:

Tests to be Performed: At each time point, samples should be tested for:

-

Appearance (Visual Inspection)

-

Assay (using the validated stability-indicating HPLC method)

-

Degradation Products/Impurities (using the validated stability-indicating HPLC method)

All quantitative data should be summarized in tables for clear trend analysis.

Table 1: Example Stability Data Summary for Batch XYZ at 40°C / 75% RH

| Test | Specification | Initial | 3 Months | 6 Months |

| Appearance | Yellow Crystalline Solid | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 % | 99.8% | 99.5% | 99.1% |

| Total Impurities (%) | NMT 1.0% | 0.15% | 0.32% | 0.65% |

| Impurity A (RRT 0.85) | NMT 0.2% | 0.05% | 0.11% | 0.20% |

| Impurity B (RRT 1.15) | NMT 0.2% | 0.03% | 0.08% | 0.18% |

| NMT: Not More Than; RRT: Relative Retention Time |

Conclusion

This guide outlines a scientifically sound and regulatory-compliant strategy for the complete stability assessment of this compound. By systematically executing forced degradation studies, developing and validating a robust stability-indicating method, and conducting formal long-term and accelerated studies, researchers can ensure the material's quality and establish an appropriate re-test period, thereby safeguarding the integrity of the entire pharmaceutical manufacturing process.

References

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- International Council for Harmonisation. (n.d.). Q1A(R2) Guideline.

-

Slideshare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Hassan, M., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. [Link]

-

Baran, W., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. ResearchGate. [Link]

-

Kozak, M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

-

MicroSolv. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx [slideshare.net]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ikev.org [ikev.org]

- 6. Buy this compound | 4750-91-8 [smolecule.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. ymerdigital.com [ymerdigital.com]

- 10. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide, a compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of public domain experimental spectra for this specific molecule, this guide leverages advanced predictive methodologies to present a thorough analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data. The document is designed to serve as a practical resource for researchers, offering detailed protocols for spectroscopic analysis, in-depth interpretation of the predicted data, and the underlying scientific principles. This guide aims to facilitate the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₁₃ClN₂O₄S and a molecular weight of 292.74 g/mol , belongs to the sulfonamide class of compounds.[1] Sulfonamides are a well-established group of pharmacologically active agents with a broad spectrum of biological activities.[1][2] The structural features of this compound, including the chloro, nitro, and diethylsulfonamide moieties, suggest its potential for further investigation as a lead compound in drug discovery. Research indicates that it exhibits significant biological activity and has been studied for its potential as an antimicrobial agent.[1]

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's chemical structure. This guide provides a detailed examination of the predicted spectroscopic data for this compound, offering a foundational dataset for researchers working with this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structural framework of this compound is key to understanding its spectroscopic properties. The following diagram illustrates the molecular structure and numbering convention used for the interpretation of the NMR data.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.3 - 8.5 | d | ~2.5 |

| H-4 | 8.1 - 8.3 | dd | ~8.5, 2.5 |

| H-3 | 7.6 - 7.8 | d | ~8.5 |

| -CH₂- (Ethyl) | 3.3 - 3.5 | q | ~7.1 |

| -CH₃ (Ethyl) | 1.1 - 1.3 | t | ~7.1 |

Note: These are predicted values and may differ from experimental results. Predictions are based on computational algorithms.[3][4][5][6][7][8]

Interpretation of the Predicted ¹H NMR Spectrum

The downfield region of the spectrum is characterized by three signals corresponding to the aromatic protons. The proton at the C-6 position (H-6) is expected to be the most deshielded due to the anisotropic effect of the adjacent sulfonyl group and the electron-withdrawing nitro group, appearing as a doublet. The H-4 proton is predicted to be a doublet of doublets due to coupling with both H-3 and H-6. The H-3 proton, being ortho to the chlorine atom, will appear as a doublet.